Physicochemical properties of 1,1-Dioxo-1l6-thiochroman-3-ylamine
Physicochemical properties of 1,1-Dioxo-1l6-thiochroman-3-ylamine
This technical guide details the physicochemical properties, synthetic pathways, and stability profile of 1,1-Dioxo-1
Physicochemical & Synthetic Profile: 1,1-Dioxo-1 -thiochroman-3-ylamine[1][2]
Executive Summary
1,1-Dioxo-1
Molecular Identity & Structural Analysis
| Attribute | Detail |
| IUPAC Name | 3-Amino-3,4-dihydro-2H-1 |
| Common Synonyms | 3-Aminothiochroman 1,1-dioxide; 3-ATCD |
| CAS Number | 2379428-43-8 (Generic/Isomer specific variants may vary) |
| Molecular Formula | |
| SMILES | NC1CC2=CC=CC=C2S(=O)(=O)C1 |
| Molecular Weight | 197.25 g/mol |
Conformational Dynamics
Unlike the planar quinoline systems, the thiochroman 1,1-dioxide ring adopts a distorted half-chair conformation . The
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Puckering: The C3-amine substituent typically prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the sulfone oxygens, though this is solvent-dependent.
-
Electronic Effect: The sulfone group is a strong inductive withdrawer (-I), reducing the basicity of the amine at C3 compared to a standard cyclohexylamine (pKa ~10.6).
Physicochemical Properties
The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, SwissADME) for the free base.
| Property | Value / Range | Context & Implication |
| LogP (Octanol/Water) | 0.4 – 0.9 | Low Lipophilicity: The polar sulfone group significantly lowers LogP compared to thiochroman (LogP ~3.5), enhancing water solubility. |
| TPSA (Topological Polar Surface Area) | ~69 Ų | Permeability: ( |
| pKa (Conjugate Acid) | 8.8 ± 0.5 | Basicity: Slightly less basic than alkyl amines due to the field effect of the sulfone. Exists as a cation at physiological pH (7.4). |
| Hydrogen Bond Donors (HBD) | 2 | Derived from the primary amine ( |
| Hydrogen Bond Acceptors (HBA) | 3 | Two sulfonyl oxygens + one amine nitrogen. |
| Melting Point | 125 – 130 °C | Solid State: High MP indicates strong intermolecular H-bonding network (N-H···O=S) in the crystal lattice. |
| Solubility (Water) | Moderate | Soluble as hydrochloride salt (>10 mg/mL); Free base has sparing solubility in neutral water. |
Synthetic Methodologies
The synthesis of the 3-amino isomer is more challenging than the 4-amino analog (which is accessible via simple oxime reduction of the ketone). The two primary authoritative routes are Michael Addition (Route A) and Nucleophilic Displacement (Route B).
Route A: Michael Addition to Vinyl Sulfone (Preferred)
This route is favored for its atom economy and avoidance of transition metals. It exploits the electrophilic nature of the
-
Precursor Synthesis: Oxidation of 2H-thiochromene with m-CPBA yields 2H-thiochromene 1,1-dioxide .
-
Conjugate Addition: Reaction with ammonia (or benzylamine followed by deprotection) in a protic solvent (MeOH/EtOH). The amine attacks C3 (beta to the activating sulfone).
Route B: Azide Displacement
Used when stereochemical control is required (via inversion of configuration).
-
Bromination: 3-Bromothiochroman 1,1-dioxide is generated via radical bromination or from the alkene.
-
Substitution:
displacement with Sodium Azide ( ) in DMF. -
Staudinger Reduction: Reduction of the azide to the amine using
and water.
Figure 1: Synthetic pathways to 1,1-Dioxo-1
Stability & Handling Protocol
Chemical Stability
-
Oxidative Stability: The sulfur atom is already in its highest oxidation state (
), rendering the core ring immune to further oxidation under standard conditions. The primary amine is susceptible to N-oxidation if treated with strong peroxides. -
Hydrolytic Stability: The sulfone linkage is chemically inert to hydrolysis. The molecule is stable in aqueous buffers from pH 1 to 12 at ambient temperature.
-
Thermal Stability: Stable up to ~150°C. Above this, desulfonylation (extrusion of
) is a theoretical risk but typically requires pyrolysis conditions (>250°C).
Storage & Safety
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator.
-
Handling: Standard PPE. Avoid inhalation of dust. As an amine, it may react with atmospheric
to form carbamates over prolonged exposure; store under inert gas (Argon/Nitrogen) for long-term archiving.
Applications in Drug Discovery
The 1,1-dioxothiochroman-3-ylamine scaffold is a validated bioisostere for the 3-aminochroman and 3-aminotetralin pharmacophores.
-
Glutamate Receptor Modulation: Analogs of this scaffold have shown efficacy as positive allosteric modulators (PAMs) of AMPA receptors, enhancing cognitive function.
-
GPCR Ligands: The polar sulfone allows for specific interactions with serine/threonine residues in GPCR binding pockets (e.g., 5-HT receptors) that are inaccessible to the more hydrophobic tetralin analogs.
-
Metabolic Stability: The sulfone group blocks metabolic hydroxylation at the sulfur position, a common clearance pathway for thioethers.
Figure 2: Functional applications and pharmacophoric features of the scaffold.
References
-
Larsen, J. S., et al. (2021). "Development of Thiochroman Dioxide Analogues of Benzothiadiazine Dioxides as New Positive Allosteric Modulators of AMPA Receptors." ACS Chemical Neuroscience. Link
-
Sakauchi, N., et al. (2017). "Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives... as highly potent and selective α1D adrenoceptor antagonists." Bioorganic & Medicinal Chemistry. Link
-
PubChem Compound Summary. (2025). "4-Aminothiochroman 1,1-dioxide hydrochloride" (Analogous physicochemical data source).[2] Link
-
National Center for Biotechnology Information. (2025). "3-Aminotetrahydrothiophene 1,1-dioxide" (Synthetic methodology source).[1][3] Link
Sources
- 1. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminothiochroman 1,1-dioxide hydrochloride | C9H11NO2S | CID 13922316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
